4-(1H-Pyrrol-1-yl)anilin

Übersicht

Beschreibung

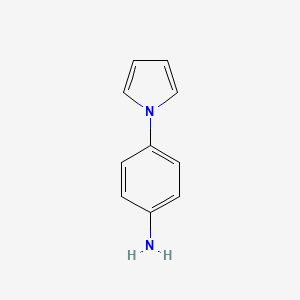

4-(1H-Pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H10N2. It consists of a pyrrole ring attached to an aniline moiety. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .

Wissenschaftliche Forschungsanwendungen

4-(1H-Pyrrol-1-yl)aniline has been studied for its applications in various fields:

Wirkmechanismus

Target of Action

It is known to be used as a building block in various chemical reactions , suggesting that its targets could be diverse depending on the specific context of its use.

Mode of Action

The mode of action of 4-(1H-Pyrrol-1-yl)aniline is largely dependent on the chemical reactions it is involved in. For instance, in a Cu (II)-catalyzed domino reaction with 2- (1 H -pyrrol-1-yl)anilines and alkylsilyl peroxides, the reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . This suggests that 4-(1H-Pyrrol-1-yl)aniline can participate in bond formation and cleavage, altering the structure of the molecules it interacts with.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution

Result of Action

Given its role in bond formation and cleavage , it can be inferred that it may cause structural changes at the molecular level.

Action Environment

The action of 4-(1H-Pyrrol-1-yl)aniline can be influenced by various environmental factors. For instance, it is known to be stable at room temperature , suggesting that temperature could influence its stability and efficacy. Additionally, it is recommended to be stored in a dark place , indicating that light exposure may affect its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrol-1-yl)aniline typically involves the reaction of 1,4-phenylenediamine with chloroacetone, followed by cyclization with dimethylformamide dimethylacetal or triethyl orthoformate . Another method involves the use of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production methods for 4-(1H-Pyrrol-1-yl)aniline are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Pyrrol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the pyrrole ring or the aniline moiety.

Substitution: It can undergo substitution reactions, particularly at the aniline nitrogen or the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include pyrrolo[1,2-a]quinoxalines, substituted anilines, and various pyrrole derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(1H-Pyrrol-1-yl)aniline include:

- 1-(4-Aminophenyl)pyrrole

- 4-(1-Pyrrolyl)aniline

- 4-Pyrrol-1-yl-phenylamine

Uniqueness

What sets 4-(1H-Pyrrol-1-yl)aniline apart from its analogs is its unique combination of the pyrrole and aniline moieties, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and bioactive molecules .

Biologische Aktivität

4-(1H-Pyrrol-1-yl)aniline, with the molecular formula C10H10N2, is an organic compound consisting of a pyrrole ring directly linked to an aniline group. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, particularly in pharmaceuticals and materials science.

The compound features a molecular weight of 158.20 g/mol and exhibits moderate stability under standard conditions, with a melting point ranging from 91.5 °C to 94.2 °C. It is soluble in organic solvents such as dimethylformamide and dichloromethane but has limited solubility in water due to its hydrophobic nature.

Synthesis Methods:

- Palladium-Catalyzed Amination: This method allows for good yields and the introduction of various substituents, enhancing the compound's utility in structure-property relationship studies.

- Two-Step Process: Typically involves starting materials like 4-iodoaniline and pyrrole to synthesize 4-(1H-Pyrrol-1-yl)aniline.

Biological Activities

Research has demonstrated that 4-(1H-Pyrrol-1-yl)aniline possesses notable biological activities:

- Antibacterial Activity: The compound has been shown to exhibit significant antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Potential Applications in Pharmaceuticals: Its unique structure suggests potential applications in drug development, particularly for compounds targeting specific biological pathways.

Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of 4-(1H-Pyrrol-1-yl)aniline:

- A study published in Molecules highlighted its potential as a scaffold for developing drugs targeting bacterial infections, emphasizing its effectiveness against resistant strains .

- Another investigation focused on the structure-activity relationships (SAR) of various derivatives, revealing that modifications to the aniline or pyrrole moieties could enhance biological efficacy .

The mechanism of action for 4-(1H-Pyrrol-1-yl)aniline primarily involves:

- Nucleophilic Attack: The amino group can act as a nucleophile, attacking electrophilic centers in substrates, which is crucial in polymerization reactions.

- Radical Stabilization: The pyrrole ring can stabilize radical intermediates formed during reactions, enhancing its reactivity in various chemical processes.

Eigenschaften

IUPAC Name |

4-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLHWHRXMZZWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383679 | |

| Record name | 4-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52768-17-9 | |

| Record name | 4-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrrol-1-yl-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 4-(1H-Pyrrol-1-yl)aniline be used to modify surfaces for electronic applications?

A1: 4-(1H-Pyrrol-1-yl)aniline can be utilized to modify Indium Tin Oxide (ITO) coated surfaces for flexible electronics. [] When reacted with sodium nitrite in an acidic environment, it forms 4-pyrrolylphenyldiazonium, a diazonium salt. This salt can be electrografted onto ITO-coated surfaces, such as flexible poly(ethylene naphthalate) (PEN) substrates, creating a stable aryl multilayer approximately 8 nm thick. This multilayer is linked to the ITO through In-O-C and Sn-O-C bonds. [] This modification facilitates the deposition of adherent conductive films, like silver/polypyrrole nanocomposites, which are important for flexible electronics and sensor applications. []

Q2: Beyond electronics, does 4-(1H-Pyrrol-1-yl)aniline interact with any biological targets?

A2: Yes, research indicates that 4-(1H-Pyrrol-1-yl)aniline can interact with the HIV-1 integrase (IN) enzyme. [] Specifically, it binds to the core domain of HIV-1 IN. [] While the exact mechanism and implications of this interaction require further investigation, this finding suggests potential avenues for exploring 4-(1H-Pyrrol-1-yl)aniline or its derivatives in the context of HIV research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.